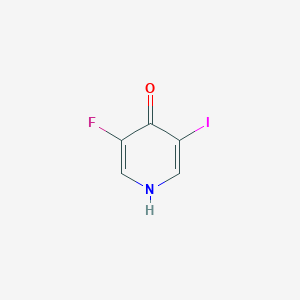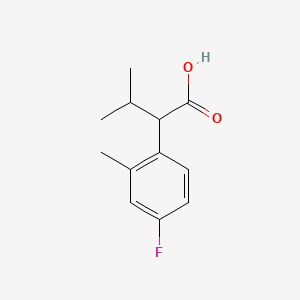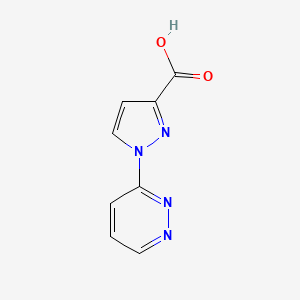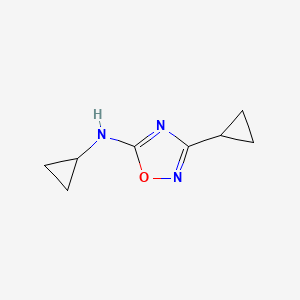
3-Fluoro-5-iodopyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-iodopyridin-4-ol is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both fluorine and iodine atoms attached to a pyridine ring, specifically at the 3 and 5 positions, respectively. The hydroxyl group is located at the 4 position. The unique combination of these substituents imparts distinct chemical and physical properties to the molecule, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-iodopyridin-4-ol typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of pyridine to introduce the iodine and fluorine atoms at the desired positions. This can be achieved through electrophilic aromatic substitution reactions using reagents such as iodine monochloride (ICl) and Selectfluor. The hydroxyl group can be introduced via nucleophilic substitution or hydrolysis reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) and bases like sodium methoxide are often employed to facilitate the reactions. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and time) ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-5-iodopyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a hydrogen atom under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of 3-Fluoro-5-iodopyridin-4-one.
Reduction: Formation of 3-Fluoro-5-iodopyridin-4-ylmethanol.
Aplicaciones Científicas De Investigación
3-Fluoro-5-iodopyridin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a precursor for bioactive compounds that can modulate biological pathways.
Medicine: Investigated for its potential in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-iodopyridin-4-ol is largely dependent on its interaction with specific molecular targets. The fluorine atom, being highly electronegative, can influence the electronic distribution within the molecule, enhancing its reactivity. The iodine atom, due to its size and polarizability, can participate in halogen bonding, affecting the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
- 3-Fluoro-4-iodopyridine
- 3-Fluoro-2-iodopyridine
- 5-Fluoro-2-iodopyridine
Comparison: 3-Fluoro-5-iodopyridin-4-ol is unique due to the presence of the hydroxyl group at the 4 position, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The specific positioning of the fluorine and iodine atoms also contributes to its distinct properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H3FINO |
|---|---|
Peso molecular |
238.99 g/mol |
Nombre IUPAC |
3-fluoro-5-iodo-1H-pyridin-4-one |
InChI |
InChI=1S/C5H3FINO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) |
Clave InChI |
QLEUKAFKVHZIDY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)C(=CN1)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13079038.png)

![3-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline](/img/structure/B13079055.png)
![Methyl 1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate](/img/structure/B13079063.png)
![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B13079066.png)






